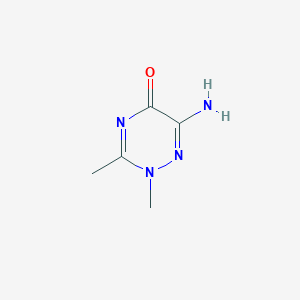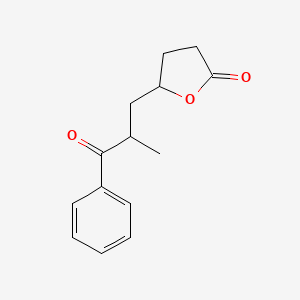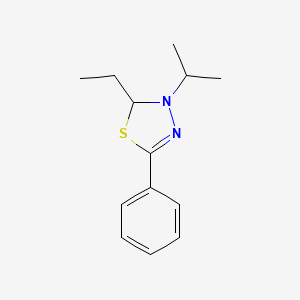
2-Ethyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of thiadiazoles, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Ethyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole include other thiadiazoles with different substituents, such as:
- 2-Methyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole
- 2-Ethyl-5-(4-methylphenyl)-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the ethyl, phenyl, and isopropyl groups may confer unique properties compared to other thiadiazoles, making it a compound of interest for further research and development.
Propiedades
Número CAS |
90057-70-8 |
|---|---|
Fórmula molecular |
C13H18N2S |
Peso molecular |
234.36 g/mol |
Nombre IUPAC |
2-ethyl-5-phenyl-3-propan-2-yl-2H-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H18N2S/c1-4-12-15(10(2)3)14-13(16-12)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3 |
Clave InChI |
LJGKFVFWMREFBW-UHFFFAOYSA-N |
SMILES canónico |
CCC1N(N=C(S1)C2=CC=CC=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


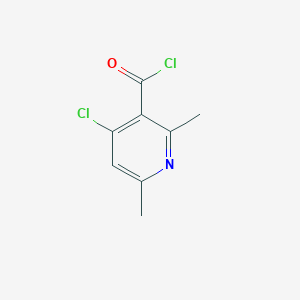



![2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14387846.png)
![5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B14387847.png)

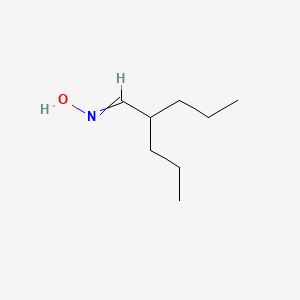

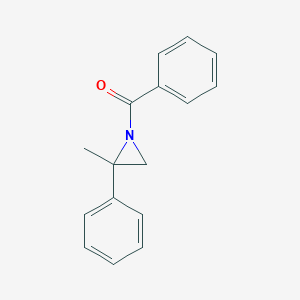
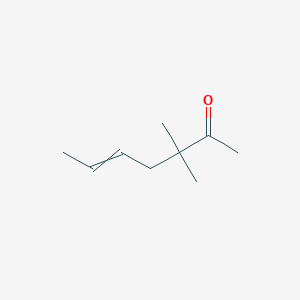
![N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14387904.png)
